Boc-D-tryptophanol

Description

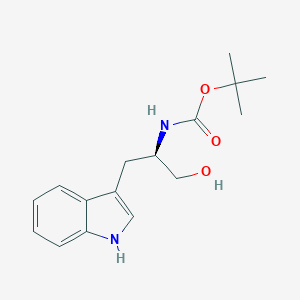

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFQUFUAEKORKL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609578 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158932-00-4 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Boc-D-Tryptophanol

An In-Depth Technical Guide to the Physical Properties of Boc-D-Tryptophanol

This guide provides a comprehensive overview of the essential physical and chemical properties of N-α-(tert-Butoxycarbonyl)-D-tryptophanol, hereafter referred to as this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights for its characterization and handling.

This compound (CAS No. 158932-00-4) is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis. As a derivative of the natural amino acid D-tryptophan, it features two critical modifications: the reduction of the carboxylic acid to a primary alcohol, and the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) moiety.

The Boc group provides stability and enhances solubility in various organic solvents, while its facile removal under moderately acidic conditions makes it ideal for multi-step synthetic campaigns.[1] The D-configuration at the chiral center is of paramount importance; incorporating D-amino acid derivatives into peptide chains is a key strategy for increasing resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life and enhancing the therapeutic potential of peptide-based drugs.[2] Consequently, a thorough understanding and rigorous verification of the physical properties of this compound are foundational to its successful application in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These parameters serve as the primary benchmark for identity and quality assessment of the material.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | [3] |

| Synonyms | Boc-D-Trp-ol, Boc-(R)-2-amino-3-(3-indolyl)-1-propanol | [4] |

| CAS Number | 158932-00-4 | [3][4] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [3][4] |

| Molecular Weight | 290.36 g/mol | [4] |

| Appearance | White to pale cream solid/powder | [3][4] |

| Melting Point | 117-124 °C | [3][4] |

| Optical Rotation | [α]²³_D_ = +54 ± 2° (c=2 in acetic acid) | [3][4] |

| Purity (Typical) | ≥97.5% (HPLC) | [3] |

| Storage | 0-8 °C, Inert atmosphere, Keep in dark place | [4][5] |

Experimental Characterization: Protocols and Rationale

The following section details the self-validating protocols for the comprehensive characterization of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

Chemical Structure Visualization

A clear visualization of the molecular structure is essential for understanding its chemical properties and interpreting spectral data.

Caption: Chemical structure of this compound.

Workflow for Physicochemical Characterization

A systematic workflow ensures all critical parameters are assessed logically, confirming identity, purity, and stereochemistry.

Caption: Systematic workflow for material characterization.

Solubility Assessment

While quantitatively precise data is sparse, this compound is known to be soluble in common polar organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and chlorinated solvents.[6] Its solubility in alcohols like methanol and ethanol is moderate, while it is expected to be poorly soluble in water and non-polar solvents like hexanes.

Protocol for Quantitative Solubility Determination:

-

Preparation: Add a known mass (e.g., 20 mg) of this compound to a small, tared vial.

-

Solvent Addition: Add the solvent of interest (e.g., Methanol) in small, precise increments (e.g., 100 µL) using a calibrated pipette.

-

Equilibration: After each addition, cap the vial and vortex for 60 seconds. Allow the sample to equilibrate at a controlled temperature (e.g., 25 °C) for 5-10 minutes.

-

Observation: Visually inspect for any undissolved solid against a dark background.

-

Endpoint Determination: The endpoint is reached when the solution becomes completely clear. Record the total volume of solvent added.

-

Calculation: Calculate the solubility in mg/mL. Repeat the experiment (n=3) to ensure reproducibility.

-

Causality: This gravimetric/volumetric method is straightforward and provides a practical solubility limit essential for preparing solutions for synthesis or analysis without requiring complex instrumentation.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range. DSC provides a highly accurate and reproducible measurement.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of dry, powdered this compound into a Tzero aluminum DSC pan.[7] Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined from the onset of the endothermic melting peak.[8] The peak should be sharp for a pure compound.

-

Causality: DSC measures the heat flow required to raise the sample's temperature relative to an inert reference.[9] The absorption of heat without a temperature change signifies a phase transition (melting). A heating rate of 10 °C/min provides a good balance between resolution and experimental time.

Optical Rotation for Stereochemical Integrity

As a chiral molecule, the direction and magnitude of optical rotation are defining properties that confirm the correct enantiomer (D-form) is present.

Protocol:

-

Solution Preparation: Accurately prepare a 2 g/100 mL (20 mg/mL) solution of this compound in glacial acetic acid. Ensure the solid is fully dissolved.

-

Instrument Blank: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up.[1] Fill the sample cell (path length, l, typically 1 dm) with the blank solvent (acetic acid) and zero the instrument.

-

Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.[10] Place the cell in the instrument and measure the observed rotation, α. Record the temperature.

-

Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) Where:

-

α = observed rotation in degrees

-

c = concentration in g/mL

-

l = path length in decimeters (dm)

-

-

Causality: Chiral molecules rotate the plane of polarized light.[11] The specific rotation is an intrinsic physical property. Measuring it under standardized conditions (defined concentration, solvent, path length, and wavelength) allows for direct comparison to reference values to confirm enantiomeric identity. Acetic acid is used as the solvent to match the reference literature value.[4]

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method effectively separates this compound from more polar or less polar impurities.

Protocol:

-

System: An HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient Elution:

-

0-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10 µL. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Causality: The C18 stationary phase is non-polar. A gradient from a highly aqueous mobile phase to a highly organic one allows for the elution of compounds across a wide polarity range. TFA acts as an ion-pairing agent to improve peak shape. Detection at 220 nm is effective for observing the peptide-like amide bond and the indole chromophore.

Structural Confirmation by Spectroscopy

FTIR confirms the presence of key functional groups.

-

Expected Absorption Bands:

-

~3400 cm⁻¹ (broad): O-H stretch from the primary alcohol.

-

~3300 cm⁻¹ (sharp): N-H stretch from the indole and the carbamate N-H.

-

~3000-2850 cm⁻¹: C-H stretches from the alkyl portions (indole side chain, t-butyl group).

-

~1680-1700 cm⁻¹ (strong): C=O stretch from the Boc group carbonyl. This is a highly characteristic peak.[12]

-

~1500-1600 cm⁻¹: N-H bending and C=C stretching from the indole ring.

-

~1160 cm⁻¹ & ~1365 cm⁻¹: Stretches associated with the C-O and t-butyl group of the carbamate.

-

~740 cm⁻¹: C-H out-of-plane bend, characteristic of ortho-disubstituted benzene rings (within the indole moiety).[6]

-

NMR provides a detailed map of the carbon and proton environments, confirming the exact connectivity of the structure. The spectrum is run in a deuterated solvent like CDCl₃ or DMSO-d₆.

-

Expected ¹H NMR Signals (Approximate):

-

~8.1 ppm (broad singlet, 1H): Indole N-H.

-

~7.0-7.6 ppm (multiplets, 4H): Aromatic protons on the indole ring.

-

~7.0 ppm (singlet, 1H): Proton at the C2 position of the indole ring.

-

~4.8 ppm (broad doublet, 1H): Carbamate N-H.

-

~3.8-4.0 ppm (multiplet, 1H): Cα-H proton.

-

~3.5-3.7 ppm (multiplet, 2H): CH₂OH protons.

-

~2.9-3.1 ppm (multiplet, 2H): Cβ-H₂ protons (adjacent to indole ring).

-

~1.4 ppm (singlet, 9H): The highly characteristic signal for the nine equivalent protons of the t-butyl group on the Boc protector.

-

-

Expected ¹³C NMR Signals (Approximate):

-

~156 ppm: Carbonyl carbon of the Boc group.[1]

-

~136 ppm: Quaternary carbon of the indole ring (C7a).

-

~110-128 ppm: Carbons of the indole ring.

-

~80 ppm: Quaternary carbon of the t-butyl group.[1]

-

~65 ppm: CH₂OH carbon.

-

~55 ppm: Cα carbon.

-

~28 ppm: The three equivalent methyl carbons of the t-butyl group.[1]

-

~28 ppm: Cβ carbon.

-

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using Electrospray Ionization (ESI) in positive mode is common.

-

Expected Ions:

-

[M+H]⁺: ~291.17 m/z

-

[M+Na]⁺: ~313.15 m/z

-

-

Expected Fragmentation:

-

Loss of isobutylene (56 Da): A characteristic fragmentation of Boc-protected amines, resulting in a fragment around m/z 235 . This occurs via a McLafferty-like rearrangement.

-

Loss of the Boc group (100 Da): Cleavage of the entire t-butoxycarbonyl group, leading to a fragment around m/z 191 .

-

Cleavage of the N-Cα bond: Tryptophan derivatives are known to fragment at the N-Cα bond, which can lead to a characteristic indole-containing fragment.[10]

-

Safety, Handling, and Storage

-

Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

-

Handling: Handle in a well-ventilated area or fume hood. The compound is stable under normal conditions.

-

Storage: For long-term stability and to prevent degradation, this compound should be stored in a tightly sealed container at refrigerated temperatures (0-8 °C), protected from light and moisture.[4][5]

Conclusion

The physical properties of this compound—from its melting point and optical rotation to its chromatographic and spectral fingerprints—are integral to its quality control and successful use in synthesis. The protocols outlined in this guide provide a robust framework for researchers to verify the identity, purity, and stereochemical integrity of this valuable reagent, ensuring the reliability and reproducibility of downstream applications in drug discovery and peptide science.

References

- 1. mdpi.com [mdpi.com]

- 2. library.dphen1.com [library.dphen1.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. rsc.org [rsc.org]

- 5. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]

- 6. hmdb.ca [hmdb.ca]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. azooptics.com [azooptics.com]

- 11. hmdb.ca [hmdb.ca]

- 12. reddit.com [reddit.com]

The Alchemist's Amino Alcohol: A Technical Guide to Boc-D-Tryptophanol

For the discerning researcher, scientist, and drug development professional, this guide provides an in-depth exploration of Boc-D-tryptophanol (CAS Number: 158932-00-4). We move beyond a simple datasheet to offer a practical and scientifically grounded resource for the effective application of this critical chiral building block.

At its core, this compound, systematically named tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate, is more than just a protected amino alcohol. It is a key that unlocks specific stereochemical pathways in the synthesis of complex peptides, peptidomimetics, and pharmacologically active molecules. Its utility is rooted in the strategic interplay between the D-chiral center, the nucleophilic indole side chain of the tryptophan moiety, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This guide will illuminate the nuances of its properties, handling, and application, with a focus on the causal relationships that govern its reactivity and utility.

Part 1: Foundational Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. The characteristics of this compound are summarized below, providing a clear reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 158932-00-4 | [1][2] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [1] |

| Molecular Weight | 290.36 g/mol | [1] |

| Appearance | White to pale cream solid/powder | [1][3] |

| Melting Point | 118-123 °C | [1] |

| Optical Rotation | [α]D²³ = +54 ± 2º (c=2.0 in Acetic Acid) | [1] |

| Purity (Typical) | ≥ 99% (HPLC) | [1] |

| Synonyms | Boc-D-Trp-ol, Boc-(R)-2-amino-3-(3-indolyl)-1-propanol | [1] |

The Boc protecting group imparts a significant alteration to the solubility profile of the parent D-tryptophanol. While D-tryptophan itself exhibits limited solubility in many organic solvents, this compound is soluble in a range of common laboratory solvents including methanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5] This enhanced solubility is a direct consequence of the lipophilic tert-butyl group, facilitating its use in a broader array of reaction conditions.

Part 2: The Art of Protection and Deprotection: A Mechanistic Perspective

The utility of this compound is intrinsically linked to the chemistry of the Boc protecting group. Understanding the mechanisms of its application and removal is critical for its successful deployment in multi-step syntheses.

Synthesis of this compound

The synthesis of this compound from its parent amino alcohol, D-tryptophanol, is a standard nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).

Diagram 1: Synthesis of this compound

A schematic representation of the Boc protection of D-Tryptophanol.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard Boc protection methodologies.[6]

-

Dissolution: Dissolve D-tryptophanol (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA) (1.5-2.0 eq), to the solution to deprotonate the amino group, thereby increasing its nucleophilicity.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a suitable acid (e.g., aqueous HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The Critical Step: Boc Deprotection and the Indole Ring Challenge

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7] The mechanism involves protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[7]

However, for tryptophan derivatives, this step is fraught with peril. The tert-butyl cation generated is a potent electrophile that can readily alkylate the electron-rich indole ring of the tryptophan side chain, a significant and often problematic side reaction.[7][8] This leads to the formation of a side product with a mass increase of 56 Da.[7]

Diagram 2: The Challenge of Boc Deprotection in Tryptophan Derivatives

Deprotection pathway and the critical role of scavengers.

To mitigate this, the use of "scavengers" is imperative. These are nucleophilic species added to the deprotection cocktail that are more reactive towards the tert-butyl cation than the indole ring.[9]

Commonly Used Scavengers for Tryptophan Protection:

-

Triisopropylsilane (TIS): A highly effective carbocation scavenger.[7]

-

Triethylsilane (TES): Another effective silane-based scavenger.[7]

-

Anisole: A classic scavenger that acts as a decoy for the electrophile.[9]

-

1,2-Ethanedithiol (EDT): Particularly effective at preventing acid-catalyzed oxidation of the indole ring, another potential side reaction.[7]

Experimental Protocol: Acidic Deprotection of this compound

This protocol provides a general guideline for the deprotection of this compound in solution.

-

Preparation: Dissolve the this compound in an appropriate anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere.

-

Scavenger Addition: Add the chosen scavenger or scavenger cocktail. A common and effective choice is Triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[7]

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the DCM, to the stirred solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

-

Work-up:

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[10]

-

Precipitation: The deprotected product, often as a TFA salt, can be precipitated by adding the concentrated reaction mixture to a cold non-polar solvent like diethyl ether. The precipitate can then be collected by filtration.

-

Aqueous Work-up: Alternatively, the reaction mixture can be diluted with an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the excess acid. The organic layer is then dried and concentrated.

-

-

Purification: The crude product can be further purified by recrystallization or chromatography if necessary.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Below are the expected spectral characteristics.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the indole ring protons (in the aromatic region, ~7-8 ppm), and the protons of the tryptophanol backbone. The chiral center will lead to diastereotopic protons in the methylene groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the indole ring and the tryptophanol backbone. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the carbamate and indole (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), a strong C=O stretch of the carbamate (~1690 cm⁻¹), and C=C stretches of the aromatic indole ring (~1400-1600 cm⁻¹). |

| Mass Spec | The molecular ion peak [M+H]⁺ is expected at m/z 291.17. Fragmentation patterns would likely show the loss of the Boc group or parts of it. |

Part 4: Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of scientific research.

-

Peptide Synthesis: As a protected amino alcohol, it serves as a versatile building block for creating peptidomimetics and modifying peptide backbones. The D-configuration is particularly important for synthesizing peptides with enhanced stability against enzymatic degradation.[1]

-

Drug Development: The tryptophan moiety is a key pharmacophore in many neurologically active compounds. This compound is utilized in the design and synthesis of compounds targeting serotonin receptors, which are implicated in mood disorders.[1]

-

Biochemical Research: It is used as a tool to study tryptophan metabolism and its influence on various physiological and pathological processes.[1]

-

Protein Engineering: The incorporation of this non-canonical amino alcohol can be used to modify proteins, potentially enhancing their stability, activity, or introducing novel functionalities.[1]

Part 5: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: Store in a cool (0-8°C), dry, and well-ventilated place.[1]

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes, and do not breathe dust. Use in a well-ventilated area.[5]

Conclusion

This compound is a sophisticated chemical tool whose effective use requires a nuanced understanding of its properties and reactivity. This guide has aimed to provide not just the "what" but the "why" behind its application, with a particular focus on the critical considerations for its deprotection. By appreciating the delicate balance of reactivity within this molecule, researchers can more effectively harness its potential in the pursuit of novel therapeutics and a deeper understanding of biological systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. N(alpha)-Boc-D-tryptophanol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound(158932-00-4) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

Boc-D-tryptophanol molecular weight

An In-Depth Technical Guide to Boc-D-Tryptophanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (Boc-D-Trp-ol), a pivotal chiral building block in modern synthetic chemistry and pharmaceutical development. The document elucidates the core physicochemical properties of the molecule, with a primary focus on its molecular weight of 290.36 g/mol and its molecular formula, C₁₆H₂₂N₂O₃.[1][2] We delve into the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group and the D-enantiomeric configuration, explaining the causality behind their use in enhancing peptide stability and directing stereospecific synthesis. This guide details the compound's synthesis, analytical characterization, and provides validated experimental workflows for its application in solid-phase peptide synthesis (SPPS). Authored from the perspective of a Senior Application Scientist, this paper synthesizes technical data with field-proven insights, offering researchers an authoritative resource for leveraging this compound in their work.

Introduction: The Strategic Importance of a Chiral Amino Alcohol

This compound is a derivative of the non-proteinogenic D-tryptophan, structurally distinguished by two key modifications: the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) moiety and the reduction of the carboxylic acid to a primary alcohol. This transformation yields a chiral amino alcohol that serves as a versatile intermediate in organic synthesis.[2]

Its significance in drug discovery and peptide chemistry is rooted in several strategic advantages:

-

Stereochemical Control: The 'D' configuration is crucial for designing peptides and peptidomimetics with enhanced resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. This leads to improved in-vivo half-life and bioavailability of potential therapeutics.[3]

-

Boc Protecting Group: The Boc group provides robust protection of the amine under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality is fundamental to the controlled, stepwise elongation of peptide chains.

-

Structural Versatility: As an amino alcohol, it allows for the introduction of ester or ether linkages in place of traditional amide bonds, enabling the synthesis of depsipeptides and other peptidomimetics with unique conformational properties and biological activities.

This guide will explore these facets, beginning with the foundational physicochemical properties that define this compound.

Core Physicochemical and Structural Properties

The precise characterization of this compound is essential for its effective use. Its molecular weight is a cornerstone of this characterization, dictating stoichiometric calculations in synthesis protocols.

Molecular Identity and Weight

The empirical formula of this compound is C₁₆H₂₂N₂O₃.[1][2] Based on this composition, the calculated molecular weight is:

The chemical structure, depicted below, consists of an indole side chain characteristic of tryptophan, a chiral center at the α-carbon, the Boc-protected amine, and a terminal hydroxyl group.

Caption: Chemical structure of this compound.

Key Physicochemical Data

A summary of essential quantitative data is presented below for easy reference. These values are critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| CAS Number | 158932-00-4 | [1][2][4] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [1][2] |

| Molecular Weight | 290.36 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 118-123 °C | [1] |

| Purity | ≥ 97-99% (Typically by HPLC) | [1] |

| Optical Rotation | [a]D²³ = +54 ± 2º (c=2 in Acetic Acid) | [1] |

| Storage | 0-8 °C, under inert atmosphere | [1][2] |

| Solubility | Soluble in methanol, chloroform, and other organic solvents | [2] |

The Chemistry of Protection: A Self-Validating System

The utility of this compound hinges on the predictable behavior of the Boc protecting group. The choice of this group is a deliberate one, designed to create a self-validating system for synthesis.

Causality of Boc Protection

The tert-butoxycarbonyl group is installed to temporarily render the highly nucleophilic α-amino group unreactive. Its efficacy is due to:

-

Steric Hindrance: The bulky tert-butyl group physically blocks the amine from participating in unwanted side reactions (e.g., acting as a nucleophile) during the activation and coupling of other residues.

-

Electronic Deactivation: The carbonyl group withdraws electron density from the nitrogen, reducing its nucleophilicity.

-

Acid-Labile Cleavage: The stability of the tert-butyl carbocation that forms upon cleavage makes the Boc group highly susceptible to removal by moderately strong acids like TFA. This deprotection reaction is rapid and typically quantitative, leaving a protonated amine ready for the next coupling step.

Caption: Logical workflow of Boc group deprotection.

Applications in Drug Development and Peptide Synthesis

This compound is not merely a synthetic intermediate; it is a strategic tool for creating molecules with enhanced therapeutic potential.

-

Peptide Synthesis: It is a fundamental building block for constructing complex peptides. Its incorporation can induce specific secondary structures (e.g., β-turns) and increase metabolic stability.[1][6]

-

Drug Development: The indole moiety of tryptophan is a well-known pharmacophore that interacts with various biological targets. Using this compound allows for the synthesis of analogs targeting serotonin receptors, which are implicated in mood disorders.[1]

-

Neuropharmacology: The compound is used to create probes and ligands for studying neurotransmitter systems and receptor interactions.[1]

-

Protein Engineering: It can be used to modify proteins to enhance their stability or activity, a valuable application in biotechnology.[1]

Experimental Protocol: Incorporation into a Peptide Sequence

This section provides a validated, step-by-step methodology for the incorporation of this compound onto a resin-bound peptide using standard Boc-based solid-phase peptide synthesis (SPPS).

Workflow Diagram

Caption: SPPS workflow for coupling this compound.

Step-by-Step Methodology

Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., Gly-Merrifield resin) with the N-terminal Boc group removed.

-

This compound (1.0 eq).

-

Diisopropylcarbodiimide (DIC) (1.0 eq).

-

1-Hydroxybenzotriazole (HOBt) (1.0 eq).

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA).

-

Base: Diisopropylethylamine (DIEA).

-

Kaiser Ninhydrin test kit.

Protocol:

-

Resin Preparation: Start with the peptide-resin that has undergone a prior deprotection step to expose the N-terminal amine. Confirm the presence of the free amine using a positive Kaiser test (a deep blue bead color).

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF.

-

Add DIC (1.0 eq) to the solution.

-

Allow the activation to proceed for 15-20 minutes at room temperature. This pre-activation step minimizes side reactions.

-

-

Coupling Reaction:

-

Add the activated amino alcohol solution to the reaction vessel containing the neutralized peptide-resin.

-

Add DCM to achieve a suitable slurry consistency.

-

Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

-

-

Monitoring and Validation:

-

After the coupling period, take a small sample of the resin beads, wash them thoroughly with DCM and methanol, and dry them.

-

Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that all free amines have reacted and the coupling is complete.

-

Contingency: If the test is positive, the coupling reaction is incomplete. The resin should be drained, washed, and the coupling step repeated with freshly activated this compound.

-

-

Washing: Once the coupling is complete, drain the reaction solvent and wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

-

3x with DMF

-

3x with IPA

-

3x with DCM

-

Conclusion

This compound, with a precise molecular weight of 290.36 g/mol , is a cornerstone chiral building block for modern medicinal chemistry and peptide science.[1] Its value extends far beyond its mass, residing in the strategic combination of a D-stereocenter for biological stability and an acid-labile Boc protecting group for synthetic control. Understanding its core properties and the logic behind its application empowers researchers to design and execute complex synthetic routes with greater precision and confidence, ultimately accelerating the discovery of novel therapeutics and advanced biomaterials.

References

A Comprehensive Technical Guide to the Melting Point of N-α-Boc-D-tryptophanol

Executive Summary: N-α-tert-butyloxycarbonyl-D-tryptophanol (Boc-D-tryptophanol) is a pivotal chiral building block in modern pharmaceutical and peptide synthesis.[1][2] Its high purity is paramount for the successful construction of stereochemically defined molecules. The melting point serves as a critical, frontline indicator of this purity and identity. This guide provides an in-depth analysis of the physicochemical principles governing the melting point of this compound, presents a compilation of reported data, details a rigorous experimental protocol for its accurate determination, and outlines a comprehensive workflow for quality control verification. The objective is to equip researchers, scientists, and drug development professionals with the technical understanding and practical methodology required to confidently assess the quality of this essential reagent.

Introduction to N-α-Boc-D-tryptophanol

Chemical Identity

N-α-Boc-D-tryptophanol is a derivative of the non-proteinogenic amino acid D-tryptophan where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[3] This protection strategy is fundamental in synthetic organic chemistry, preventing the nucleophilic amine from participating in unintended reactions during multi-step syntheses, such as peptide coupling.[1][4][]

-

IUPAC Name: tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate[6]

-

Synonyms: Boc-D-Trp-ol, (R)-(+)-N-Boc-2-amino-3-(3-indolyl)-1-propanol[1]

-

Molecular Weight: 290.36 g/mol [1]

Significance in Pharmaceutical and Chemical Synthesis

The this compound moiety is integral to the development of therapeutic peptides and complex chiral molecules.[1] The Boc group is stable under a wide range of basic and nucleophilic conditions but can be readily removed under mild acidic conditions, making it an ideal choice for orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[3][4][8] Its specific stereochemistry is crucial, as the biological activity of chiral drugs is often confined to a single enantiomer.

The Critical Role of the Melting Point as a Physicochemical Descriptor

In the context of pharmaceutical development and synthesis, the melting point is more than a simple physical constant; it is a cornerstone of quality assessment.[9][10] It provides critical information for:

-

Purity Verification: Pure crystalline solids exhibit a sharp and narrow melting point range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.[9][11][12]

-

Identity Confirmation: The measured melting point of a sample can be compared against literature values or a certified reference standard to confirm its identity.[9]

-

Characterization of New Materials: For newly synthesized batches, the melting point is a fundamental characteristic that is documented and used for quality control.[9]

Physicochemical Principles Governing Melting Point

Intermolecular Forces and Crystal Lattice Energy

The melting point is the temperature at which a substance transitions from a highly ordered solid state to a disordered liquid state. This transition requires sufficient thermal energy to overcome the intermolecular forces holding the molecules together in a crystal lattice.[12] For this compound, these forces include:

-

Hydrogen Bonding: Occurring between the N-H of the indole ring, the carbamate N-H, and the hydroxyl (-OH) group.

-

Van der Waals Forces: Arising from the large, nonpolar regions of the tert-butyl group and the indole ring system. The strength and efficiency of these interactions, dictated by how well the molecules pack into a crystal, determine the overall lattice energy and, consequently, the melting point.[13][14]

The Impact of Purity: Melting Point Depression

The presence of a soluble impurity disrupts the uniform crystal lattice of this compound. This disruption weakens the overall intermolecular forces, meaning less energy is required to break the solid structure apart.[12] Consequently, an impure sample will exhibit:

-

A Lower Melting Point: The onset of melting occurs at a lower temperature.

-

A Broader Melting Range: The melting process occurs over a wider temperature range as different regions of the solid melt at different temperatures.[11] A narrow melting range (typically ≤ 2 °C) is a strong indicator of high purity.[12]

Stereochemistry and Crystal Packing

Chirality can significantly influence crystal packing. Enantiomers (like D- and L-tryptophanol derivatives) will have identical melting points as they pack with the same efficiency, just in a mirror-image lattice. However, a racemic mixture (a 50:50 mix of D and L) can form a separate crystalline phase (a racemic compound or conglomerate) with a different melting point. The efficiency of molecular packing in the crystal lattice is a key determinant of the melting point; more symmetrical or tightly packed structures generally have higher melting points.[14][15][16]

Potential for Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs." Each polymorph has a unique crystal lattice arrangement and, therefore, distinct physical properties, including a different melting point. While specific polymorphs of this compound are not widely reported in standard literature, it is a critical consideration for any pharmaceutical solid. Different synthesis or purification conditions (e.g., solvent, cooling rate) could potentially yield different polymorphs.

Reported Melting Point Data for N-α-Boc-D-tryptophanol

The melting point of this compound is consistently reported within a defined range. The slight variations between suppliers can be attributed to differences in analytical methods, instrument calibration, and residual impurity profiles at or below the stated purity level.

| Supplier/Source | Reported Melting Point Range (°C) | Stated Purity |

| Chem-Impex | 118-123 °C[1] | ≥ 99% (HPLC)[1] |

| ChemBK | 119-121 °C[7] | Not Specified |

| Thermo Fisher Scientific | 117.0-124.0 °C[6] | ≥ 97.5% (HPLC)[6] |

Standard Operating Procedure: Accurate Melting Point Determination

This protocol describes the definitive method for determining the melting point of this compound using the capillary method, in accordance with pharmacopeial standards.[17]

Principle of the Capillary Method

A small, finely powdered sample is packed into a thin-walled glass capillary tube. The tube is heated at a controlled, slow rate in a calibrated apparatus. The temperatures at which melting begins and is complete are visually observed and recorded as the melting range.[9][10]

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP series, or equivalent)

-

Calibrated thermometer or digital temperature probe (± 0.1 °C resolution)

-

Glass capillary tubes (sealed at one end)

-

Sample of N-α-Boc-D-tryptophanol (must be completely dry)

-

Spatula and watch glass

-

Packing rod or tube tapper

-

Certified melting point reference standards (e.g., vanillin, caffeine)

Step-by-Step Experimental Protocol

-

System Calibration:

-

Rationale: To ensure the accuracy and trustworthiness of the instrument's temperature reading.[17]

-

Procedure: Before analyzing the sample, verify the apparatus's calibration using at least two certified reference standards that bracket the expected melting point of this compound (~120 °C). The measured values must fall within the certified range of the standards.

-

-

Sample Preparation:

-

Rationale: A finely powdered, homogenous sample ensures uniform heat transfer and sharp, reproducible melting.

-

Procedure: Place a small amount of the sample on a clean watch glass. If it is not already a fine powder, gently grind it. The sample must be thoroughly dry, as residual solvent will act as an impurity and depress the melting point.

-

-

Capillary Packing:

-

Rationale: A properly packed sample is dense enough for easy observation but not so large as to cause thermal gradients within the sample itself.

-

Procedure: Invert the open end of a capillary tube and press it into the sample powder until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the packed sample height is 2.5-3.5 mm.[17]

-

-

Measurement - Rapid Determination (Optional but Recommended):

-

Rationale: To quickly find an approximate melting point and save time.[11]

-

Procedure: Place the packed capillary in the apparatus. Heat rapidly (10-20 °C/min) and note the approximate temperature at which the sample melts. Let the apparatus cool significantly before the next step.

-

-

Measurement - Accurate Determination:

-

Rationale: A slow heating rate is essential for thermal equilibrium, allowing for an accurate reading.[17][18]

-

Procedure: Place a fresh capillary in the apparatus. Rapidly heat to a temperature approximately 10-15 °C below the approximate melting point found in the previous step.[18] Then, reduce the heating rate to 1-2 °C per minute.[17]

-

Data Interpretation and Reporting

-

Record Two Temperatures:

-

Report the Melting Range: The result is always reported as a range: T1 - T2. For example, "119.5 - 121.0 °C."

-

Assessing Purity: A narrow range (e.g., ≤ 2 °C) that falls within the expected literature values indicates high purity. A depressed and broad range (e.g., 114 - 119 °C) is a clear indication of impurities.[12][19]

Workflow for Melting Point Verification and Troubleshooting

The following diagram illustrates a systematic workflow for using melting point as a quality control tool for incoming batches of this compound.

Caption: Workflow for the QC analysis of this compound melting point.

Conclusion

The melting point of N-α-Boc-D-tryptophanol is a fundamental and powerful indicator of material quality. A sharp melting range, typically observed between 117 °C and 124 °C , provides strong evidence of high purity. Deviations from this range, particularly depression and broadening, are definitive signs of impurities or, potentially, the presence of a different polymorphic form. Adherence to a rigorous, standardized protocol, including meticulous sample preparation and instrument calibration, is essential for generating trustworthy and reproducible data. For researchers and developers in the pharmaceutical industry, the diligent application of melting point analysis remains an indispensable, efficient, and cost-effective tool for ensuring the integrity of this critical chiral starting material.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-D-tryptophanol [myskinrecipes.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. BOC-D-TRP-OSU | 22220-11-7 | Benchchem [benchchem.com]

- 6. N(alpha)-Boc-D-tryptophanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. westlab.com [westlab.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. chm.uri.edu [chm.uri.edu]

- 13. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 15. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. thinksrs.com [thinksrs.com]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Optical Rotation of Boc-D-tryptophanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical identity of chiral building blocks is a cornerstone of modern pharmaceutical development and peptide synthesis. The presence of an undesired enantiomer can drastically alter a drug's efficacy and safety profile. This compound, a crucial derivative of the amino acid tryptophan, is a prime example where stereochemical purity is not merely a quality metric but a fundamental prerequisite for its intended biological applications. This guide provides an in-depth exploration of the optical rotation of this compound, a critical physical property used to define its stereochemical identity. We will delve into the foundational principles of chirality and polarimetry, present a validated experimental protocol for determining specific rotation, analyze the factors influencing this measurement, and discuss the interpretation of this data in the context of quality control and enantiomeric purity.

The Foundation: Chirality and Optical Activity

The concept of chirality is central to understanding the significance of this compound's optical properties. A molecule is chiral if it is non-superimposable on its mirror image, much like a left hand and a right hand. These non-superimposable mirror images are known as enantiomers .[1]

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[2] However, they differ in one defining characteristic: their interaction with plane-polarized light.[2] This property is termed optical activity .[3][4]

When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated.[3][4]

-

If the rotation is clockwise (to the right), the compound is termed dextrorotatory and is designated with a (+) sign.

-

If the rotation is counter-clockwise (to the left), it is termed levorotatory and is designated with a (-) sign.

A 50:50 mixture of two enantiomers, known as a racemic mixture, will not rotate plane-polarized light as the equal and opposite rotations of each enantiomer cancel each other out.[1]

Profile of a Chiral Workhorse: this compound

This compound, also known as N-Boc-D-tryptophanol or Boc-D-Trp-ol, is a derivative of the natural amino acid tryptophan.[5] It serves as an invaluable chiral building block for creating compounds with specific three-dimensional structures, a critical factor in drug design and development.[5]

Key Structural Features

-

D-Tryptophanol Core: The 'D' designation signifies the specific stereochemical configuration at the alpha-carbon, making it the enantiomer of the more common L-tryptophan. This specific configuration is essential for its role in synthesizing peptides and pharmaceuticals designed to interact with specific biological targets.

-

tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is attached to the amino functional group. In the context of solid-phase peptide synthesis (SPPS), this group serves as a temporary shield.[6][7] It prevents the amino group from reacting out of turn and can be selectively removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for the stepwise addition of the next amino acid in the sequence.[6][7] This stability and ease of removal make it a cornerstone of the Boc/Bzl protection strategy in SPPS.[6]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 158932-00-4 | [5] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [5][8] |

| Molecular Weight | 290.36 g/mol | [5][8] |

| Appearance | White solid | [5] |

| Melting Point | 118-123 °C | [5][8] |

| Specific Optical Rotation | [α]D23 = +54 ± 2° (c=2.0 in Acetic Acid) | [5] |

Applications in Research and Development

The primary application of this compound is in the synthesis of peptides and peptidomimetics.[5] Its defined stereochemistry is crucial for constructing molecules with precise biological functions.[5] Beyond peptide synthesis, it is used in:

-

Drug Development: Designing compounds that target specific receptors, such as serotonin receptors, which are important in treating mood disorders.[5]

-

Biochemical Research: Studying tryptophan metabolism and its effects on biological systems.[5]

-

Neuropharmacology: Serving as a tool to study neurotransmitter systems and receptor interactions.[5]

The Principle of Measurement: Polarimetry

The measurement of optical rotation is performed using an instrument called a polarimeter .[1] The fundamental principle involves passing a beam of monochromatic light (light of a single wavelength) through a polarizing filter to create plane-polarized light. This light then passes through a sample tube containing the chiral substance in solution. The chiral molecules rotate the plane of polarization, and a second polarizing filter (the analyzer) is rotated to measure the angle of this rotation.[9]

Caption: Schematic diagram of a polarimeter's core components.

The measured rotation, known as the observed rotation (α) , is dependent on several experimental variables.[3] To standardize this measurement into an intrinsic physical property of the compound, we calculate the specific rotation [α] . This is achieved using Biot's Law:[9]

[α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (commonly the sodium D-line, 589 nm).[3][4]

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).[3][9]

-

c is the concentration of the sample in grams per milliliter (g/mL).[3][9]

Critical Factors Influencing Optical Rotation Measurements

A trustworthy measurement of specific rotation requires meticulous control over experimental parameters. The causality behind this is clear: any deviation can lead to inaccurate and misleading data, compromising quality assessment.

| Factor | Influence on Measurement & Rationale |

| Concentration (c) | The observed rotation (α) is directly proportional to the concentration.[10] A higher concentration means more chiral molecules are present to interact with the polarized light, resulting in a greater rotation. Precise sample preparation is therefore non-negotiable. |

| Solvent | The choice of solvent can significantly impact the specific rotation value. Solvents can interact with the solute through hydrogen bonding or dipole-dipole interactions, altering the solute's conformation and, consequently, its optical properties.[10] For this reason, the solvent must always be specified when reporting a specific rotation value. |

| Path Length (l) | The observed rotation is directly proportional to the path length of the sample tube.[10] A longer path provides more opportunity for the light to interact with the chiral molecules. Path length is standardized by using calibrated cells, typically 1 dm (10 cm) in length.[9] |

| Wavelength (λ) | Optical rotation is highly dependent on the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD).[10] To ensure comparability, measurements are almost universally performed at the sodium D-line (589 nm), a standard specified in most pharmacopeias.[3][4] |

| Temperature (T) | Temperature can affect molecular motion, solvent density, and the equilibrium of conformations, all of which can influence optical rotation. Measurements should be conducted in a temperature-controlled environment (e.g., 20°C or 25°C) and the temperature must be reported. |

A Self-Validating Protocol for Determining Specific Rotation

This protocol is designed as a self-validating system. By first calibrating with a pure solvent (the "blank"), we establish a zero point that accounts for any minor instrument or solvent-induced rotation, ensuring the final measurement is solely attributable to the solute.

Objective

To accurately determine the specific rotation of a high-purity sample of this compound using a polarimeter.

Materials and Equipment

-

High-purity this compound (≥99%)

-

Glacial Acetic Acid (ACS Grade or higher)

-

Digital Polarimeter (with sodium D-line source)

-

1 dm polarimeter sample cell

-

Analytical balance (readable to ±0.1 mg)

-

10 mL Class A volumetric flask

-

Beakers and Pasteur pipettes

-

Luer-lock syringes (3-5 mL) for cell filling[11]

Experimental Workflow

Caption: Step-by-step workflow for specific rotation measurement.

Step-by-Step Methodology

Step 1: Instrument Preparation and Blank Measurement

-

Power on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 15-20 minutes to ensure a stable light source.

-

Thoroughly clean the polarimeter cell with a suitable solvent and ensure it is completely dry.[12][13]

-

Fill the cell with the blank solvent (glacial acetic acid). Ensure no air bubbles are trapped in the light path.[11][12] Trapped bubbles will scatter light and lead to erroneous readings.

-

Place the cell in the polarimeter, allow it to thermally equilibrate, and perform a "zero" or "blank" calibration according to the instrument's operating procedure. This reading should be 0.000° ± instrument tolerance.

Step 2: Sample Preparation

-

Accurately weigh approximately 200 mg (0.2000 g) of this compound using an analytical balance. Record the exact mass.

-

Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.

-

Add a small amount of glacial acetic acid to dissolve the solid, then dilute to the mark with the same solvent.

-

Cap the flask and invert it 15-20 times to ensure a homogeneous solution. This corresponds to a target concentration (c) of 0.02 g/mL.

Step 3: Sample Measurement

-

Empty the polarimeter cell of the blank solvent. Rinse the cell 2-3 times with small aliquots of the prepared this compound solution to ensure no dilution occurs.[12]

-

Carefully fill the cell with the sample solution, again ensuring the complete absence of air bubbles.[11]

-

Place the filled cell into the polarimeter's sample chamber.

-

Allow the sample to equilibrate to the instrument's temperature (e.g., 23°C).

-

Record the observed rotation (α). Take at least 3-5 stable readings and calculate the average.

Step 4: Calculation

-

Using the averaged observed rotation (α), the known path length (l = 1 dm), and the calculated concentration (c = mass in g / 10.0 mL), calculate the specific rotation using Biot's Law.

Example Calculation:

-

Mass = 0.2015 g

-

Volume = 10.0 mL, so c = 0.02015 g/mL

-

Path length, l = 1 dm

-

Observed rotation, α = +1.088°

-

[α] = +1.088° / (1 dm × 0.02015 g/mL) = +54.0°

-

Interpreting the Data: A Measure of Purity

The specific rotation is a critical quality attribute for this compound. The experimentally determined value should be compared against established literature or supplier specifications.

Literature Values for this compound:

| Source | Reported Specific Rotation [α] | Conditions |

| Chem-Impex | +54 ± 2º | c=2.0 g/100mL in AcOH, 23°C[5] |

| Thermo Fisher | 53.4 ± 0.1º | c=2 in acetic acid[14] |

A measured value that falls within the accepted range (e.g., +52° to +56°) provides strong evidence of the material's correct stereochemical identity and high enantiomeric purity. A significantly lower value would suggest either the presence of the L-enantiomer impurity or contamination with an optically inactive substance.

While polarimetry is an excellent and rapid tool for confirming identity and estimating purity, it is important to recognize its limitations for quantifying low levels of enantiomeric impurity.[15] For rigorous determination of enantiomeric excess (e.e.), polarimetry is often used as a complementary technique to high-performance methods like chiral HPLC , which can physically separate the enantiomers and provide a more precise quantification of impurities.[15][16][17][]

Conclusion

The optical rotation of this compound is more than a simple physical constant; it is a direct reflection of its molecular architecture. As a dextrorotatory compound, its positive rotation value is a key identifier of the D-enantiomer, which is essential for its function as a chiral building block in pharmaceutical and peptide synthesis. A thorough understanding of the principles of polarimetry and meticulous execution of the measurement protocol are paramount for any researcher or drug development professional. This ensures the stereochemical integrity of the starting materials, which in turn underpins the safety and efficacy of the final therapeutic products.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. cdn.pasco.com [cdn.pasco.com]

- 10. pharmaacademias.com [pharmaacademias.com]

- 11. rudolphresearch.com [rudolphresearch.com]

- 12. satish0402.weebly.com [satish0402.weebly.com]

- 13. brcmcet.edu.in [brcmcet.edu.in]

- 14. N(alpha)-Boc-D-tryptophanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Spectroscopic Characterization of Boc-D-tryptophanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-tert-butyloxycarbonyl-D-tryptophanol (this compound) is a pivotal chiral building block in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][2] Its unique structure, combining the versatile Boc protecting group with the functional indole side-chain of a D-amino alcohol, necessitates rigorous analytical characterization to ensure identity, purity, and stereochemical integrity. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, grounded in field-proven insights and authoritative data. We will delve into the causality behind experimental choices and present self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Circular Dichroism (CD), enabling researchers to confidently verify this critical synthetic intermediate.

The Imperative of Spectroscopic Verification

In any synthetic workflow, particularly those governed by GMP standards in drug development, the unambiguous confirmation of a starting material's structure is non-negotiable. For a molecule like this compound, which serves as a precursor in the synthesis of bioactive peptides and drug candidates, each structural feature—the Boc protecting group, the tryptophanol backbone, the alcohol functionality, and the D-stereocenter—must be definitively verified.[1] A multi-faceted spectroscopic approach provides a robust and orthogonal validation system, where each technique offers a unique and complementary piece of the structural puzzle. This guide outlines the application and interpretation of the most powerful analytical techniques for this purpose.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled detail about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.[3]

2.1. Proton (¹H) NMR Spectroscopy

¹H NMR confirms the presence and connectivity of protons, offering the first definitive proof of structural integrity. The spectrum of this compound is characterized by several key diagnostic signals.

Causality in Signal Interpretation:

-

The Boc Group Singlet: The most telling signal is a sharp, intense singlet observed around 1.4 ppm. This peak, integrating to nine protons, arises from the chemically equivalent methyl protons of the tert-butyl group and is unambiguous proof of successful Boc protection.[3][4]

-

The Indole Region: The aromatic protons of the indole side-chain appear in the downfield region (7.0-7.7 ppm), with their characteristic splitting patterns confirming the integrity of this crucial pharmacophore. The indole N-H proton typically appears as a broad singlet further downfield (~8.1 ppm).

-

The Chiral Center: The protons attached to and adjacent to the chiral carbon (Cα) give rise to complex multiplets. The chemical shifts and coupling constants of these signals are sensitive to the molecule's conformation and confirm the structure of the amino alcohol backbone.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound (Data interpreted from typical values for related structures in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | br s | 1H | Indole N-H |

| ~7.6 | d | 1H | Indole Ar-H |

| ~7.3 | d | 1H | Indole Ar-H |

| ~7.0-7.2 | m | 3H | Indole Ar-H |

| ~4.9 | br d | 1H | Carbamate N-H |

| ~4.0 | m | 1H | α-CH |

| ~3.6 | m | 2H | CH₂ -OH |

| ~2.9 | m | 2H | β-CH₂ |

| ~1.43 | s | 9H | -C(CH₃ )₃ (Boc group) |

2.2. Carbon-¹³ (¹³C) NMR Spectroscopy

While less sensitive than ¹H NMR, ¹³C NMR provides a definitive count of unique carbon atoms and confirms the presence of key functional groups, including the carbamate carbonyl and the quaternary carbon of the Boc group.[4]

Causality in Signal Interpretation:

-

Boc Group Carbons: Three distinct signals confirm the Boc group: the methyl carbons (~28 ppm), the quaternary carbon (~80 ppm), and the carbamate carbonyl carbon (~156 ppm). The presence of the carbonyl signal is crucial evidence of the carbamate linkage.[3]

-

Tryptophanol Backbone: Signals corresponding to the α-carbon, β-carbon, and the hydroxymethyl carbon confirm the amino alcohol structure.

-

Indole Carbons: A cluster of signals in the aromatic region (~110-136 ppm) corresponds to the eight unique carbons of the indole ring system.

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound (Data interpreted from typical values for related structures)[5][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (Carbamate) |

| ~136.3 | Indole Ar-C (quaternary) |

| ~127.5 | Indole Ar-C (quaternary) |

| ~123.0 - 111.0 | Indole Ar-C H and C H |

| ~110.0 | Indole Ar-C (quaternary) |

| ~79.5 | -C (CH₃)₃ (Boc group) |

| ~64.0 | C H₂-OH |

| ~55.0 | α-C H |

| ~29.0 | β-C H₂ |

| ~28.4 | -C(C H₃)₃ (Boc group) |

2.3. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.[3]

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[3]

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its identity. Furthermore, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that act as a structural fingerprint, particularly for labile moieties like the Boc group.[7][8]

Causality in Fragmentation: The Boc group is notoriously thermolabile and prone to fragmentation even under soft ionization conditions like Electrospray Ionization (ESI).[7][9] This perceived drawback is analytically useful. The fragmentation pathways are well-understood and diagnostic.

-

Loss of Isobutylene: A neutral loss of 56 Da (C₄H₈) is a hallmark of the Boc group, resulting from McLafferty-type rearrangement.[10]

-

Loss of the Boc Group: A neutral loss of 100 Da (C₅H₈O₂) corresponds to the complete cleavage of the protecting group.[10]

-

tert-Butyl Cation: The observation of a prominent ion at m/z 57 (C₄H₉⁺) is another definitive marker for the Boc group.[8]

Table 3: Predicted ESI-MS Ions for this compound (C₁₆H₂₂N₂O₃, MW = 290.36)

| m/z (Da) | Ion Species | Description |

| 291.17 | [M+H]⁺ | Protonated Molecular Ion |

| 313.15 | [M+Na]⁺ | Sodium Adduct |

| 235.11 | [M+H - 56]⁺ | Loss of isobutylene (C₄H₈) from Boc group |

| 191.10 | [M+H - 100]⁺ | Loss of Boc group (C₅H₈O₂) |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation |

3.1. Experimental Protocol: LC-MS Analysis

This protocol is designed to achieve good separation and sensitive detection while being mindful of the Boc group's lability.[7]

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile/water with 0.1% formic acid. Dilute to 1-10 µg/mL with the initial mobile phase.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

MS/MS: Perform data-dependent acquisition (DDA) to trigger fragmentation on the [M+H]⁺ ion (m/z 291.17), using a normalized collision energy (NCE) sufficient to induce characteristic fragmentation (e.g., 20-30 eV).

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups by measuring their characteristic molecular vibrations.[11][12]

Causality in Spectral Interpretation: The IR spectrum provides a quick quality control check. The most critical absorption is the strong, sharp C=O stretch of the carbamate, which confirms the presence of the Boc group. The broad O-H stretch from the alcohol and the N-H stretches from the carbamate and indole are also key identifiers.[13] The distinction between sp³ C-H bonds (below 3000 cm⁻¹) and sp² C-H bonds (above 3000 cm⁻¹) further validates the aliphatic and aromatic components of the structure.[11]

Table 4: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3450 - 3300 | O-H stretch (broad) | Alcohol |

| ~3400 | N-H stretch | Indole & Carbamate |

| > 3000 | C-H stretch | Aromatic (Indole) |

| < 3000 | C-H stretch | Aliphatic (Backbone, Boc) |

| 1720 - 1680 | C=O stretch (strong) | Carbamate (Boc group) |

| 1600 - 1450 | C=C stretch | Aromatic (Indole) |

| 1250 - 1050 | C-O stretch | Alcohol & Carbamate |

4.1. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).

-

Processing: The software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

Chiroptical Spectroscopy: Verifying Stereochemical Integrity

For a chiral molecule intended for pharmaceutical use, confirming the correct stereochemistry is paramount. Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light, a property exclusive to chiral molecules.[14][15]

Causality in CD Spectroscopy: The indole ring of tryptophan is an excellent chromophore for CD analysis.[16] In the near-UV region (250-320 nm), the indole moiety gives rise to a characteristic CD spectrum. The sign and intensity of these electronic transitions are exquisitely sensitive to the stereochemistry at the adjacent α-carbon. The resulting spectrum for this compound will be a mirror image of that for its L-enantiomer, providing definitive confirmation of the D-configuration. This is cross-referenced with the bulk property of optical rotation.

Table 5: Physicochemical and Chiroptical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [1][17] |

| Molecular Weight | 290.36 g/mol | [1] |

| Melting Point | 117 - 124 °C | [1][17] |

| Optical Rotation [α]D | +53 to +56° (c=2 in Acetic Acid) | [1][17] |

| Circular Dichroism | Characteristic near-UV bands for D-configuration | N/A |

5.1. General Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1-0.5 mg/mL).

-

Instrument Setup: Use a quartz cuvette with an appropriate path length (e.g., 1 mm or 1 cm). Calibrate the instrument and run a solvent blank.

-

Acquisition: Scan the sample in the near-UV region (e.g., 320 nm to 250 nm).

-

Data Analysis: After subtracting the solvent blank, the resulting spectrum of molar ellipticity versus wavelength will confirm the molecule's stereochemical identity.

Conclusion

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic application of multiple spectroscopic methods. NMR provides the detailed structural framework, MS confirms the molecular weight and key fragmentation patterns, IR verifies the presence of essential functional groups, and CD spectroscopy validates the critical stereochemistry. By employing these self-validating protocols, researchers and drug development professionals can ensure the quality, identity, and integrity of this vital chemical building block, underpinning the success of their synthetic and therapeutic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-D-tryptophanol [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. Circular dichroism - Wikipedia [en.wikipedia.org]

- 15. jascoinc.com [jascoinc.com]

- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 17. N(alpha)-Boc-D-tryptophanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-Depth Technical Guide to 13C NMR Analysis of Boc-D-tryptophanol